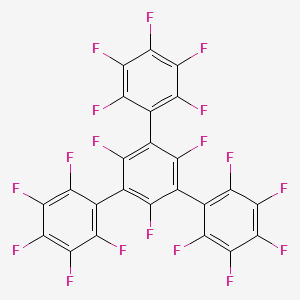

Perfluoro-1,3,5-triphenylbenzene

Description

Properties

Molecular Formula |

C24F18 |

|---|---|

Molecular Weight |

630.2 g/mol |

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |

InChI |

InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31 |

InChI Key |

UVJSKKCWUVDYOA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis typically begins with triphenylbenzene derivatives or aryl-substituted chalcones , which undergo cyclotrimerization to form the triphenylbenzene core. The process involves:

- Aryl precursor : β-methylchalcone or acetophenone derivatives

- Catalysts : Lewis acids (e.g., aluminum chloride, ferric chloride) or protonic acids (e.g., p-toluenesulfonic acid)

- Solvent conditions : Organic solvents such as dichloromethane, dichloroethane, or no solvent

Reaction Conditions and Procedure

| Parameter | Details |

|---|---|

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) or Protonic acid (e.g., p-toluenesulfonic acid) |

| Temperature | 80°C to 150°C |

| Reaction Time | 12 to 24 hours |

| Solvent | Dichloromethane, dichloroethane, or solvent-free |

| Yield | 70% to 90% |

- Dissolve 1 mmol of β-methylchalcone in 0.2 L of dichloromethane.

- Add 0.1 mmol of p-toluenesulfonic acid as catalyst.

- Stir at 80°C for 12 hours.

- Post-reaction, add saturated sodium bicarbonate solution, extract with dichloromethane, dry over anhydrous sodium sulfate.

- Purify via silica gel column chromatography to yield triphenylbenzene with a yield of approximately 85%.

Fluorination to Achieve Perfluorinated Derivatives

Post-Synthesis Fluorination

The key step in obtaining Perfluoro-1,3,5-triphenylbenzene involves replacing hydrogen atoms on the aromatic rings with fluorine atoms. This is achieved through:

- Electrophilic fluorination using reagents like elemental fluorine (F₂) , perfluoroalkyl reagents , or selectfluor .

- Reaction conditions : Elevated temperatures (up to 150°C), often under inert atmosphere to prevent side reactions.

Fluorination Reaction Parameters

| Parameter | Details |

|---|---|

| Fluorinating Agent | Elemental fluorine, N-fluorobenzenesulfonimide (NFSI), or perfluoroalkyl reagents |

| Temperature | 100°C to 150°C |

| Reaction Time | 12 to 48 hours |

| Solvent | Perfluorinated solvents or inert solvents like acetonitrile |

| Yield | Variable, typically 50% to 80% depending on fluorination extent |

Note: Excess fluorinating agent and controlled temperature are critical to prevent over-fluorination or degradation.

Alternative Synthesis via Direct Perfluoroaryl Coupling

Coupling of Perfluoroaryl Halides

An alternative route involves coupling perfluoroaryl halides with aryl organometallic reagents (e.g., Grignard reagents):

- Reagents : Perfluoroaryl halides (e.g., pentafluorophenyl bromide), aryl magnesium bromide

- Catalysts : Copper or palladium complexes

- Reaction conditions : Ambient or slightly elevated temperatures

Process Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or CuI |

| Temperature | 25°C to 80°C |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 60% to 85% |

This method allows for selective fluorination and substitution, enabling tailored perfluoroaryl structures.

Summary Data Table of Preparation Methods

| Method | Starting Material | Catalyst | Fluorination Step | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Cyclotrimerization + Fluorination | Acetophenone derivatives | Lewis acid | Post-synthesis fluorination | 80–150°C, 12–48h | 50–80 | Widely used, scalable |

| Direct Coupling | Perfluoroaryl halides + Aryl organometallics | Pd/Cu catalysts | N/A | 25–80°C, 12–24h | 60–85 | High selectivity, versatile |

Analytical and Purification Techniques

- Column Chromatography : Silica gel, eluent mixtures (hexane/ethyl acetate)

- Spectroscopic Confirmation :

- NMR : $$ ^1H $$ and $$ ^13C $$ NMR for structure verification

- Mass Spectrometry : HRMS for molecular weight confirmation

- Infrared Spectroscopy : Characteristic C–F stretchings

- Crystallography : To confirm molecular geometry and fluorination pattern

Chemical Reactions Analysis

Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.

Scientific Research Applications

Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other complex fluorinated compounds.

Biology: Its unique properties make it useful in the development of fluorinated biomolecules for various biological studies.

Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and inertness.

Mechanism of Action

The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Perfluoro-1,3,5-triphenylbenzene is part of a broader family of 1,3,5-triphenylbenzene derivatives. Key analogs with varying substituents on the phenyl rings are summarized in Table 1.

Table 1: Comparison of this compound with Substituted Analogs

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance amyloid inhibition efficacy, as demonstrated by 1,3,5-tris(4-fluorophenyl)benzene and its nitro analog . These groups likely stabilize charge-transfer interactions with amyloidogenic proteins. Electron-donating groups (e.g., -CH₃, -OCH₃) reduce inhibition activity, correlating with decreased electronic polarization . The perfluorinated analog’s extreme electron deficiency (due to 18 fluorine atoms) may further amplify such effects, though direct evidence for its biological activity is absent in the provided data .

Thermal and Physical Properties: Melting points vary significantly with substituents: Fluorinated derivatives (238–240°C) exhibit higher thermal stability than nitro (151–152°C) or methoxy analogs (142–143°C) .

Structural Isomerism :

- Isomers like 1,2,4-triphenylbenzene (m.p. 96–99.5°C) exhibit distinct UV/IR spectral profiles compared to the 1,3,5-isomer (m.p. 101.5–102°C), highlighting the impact of substitution patterns on physical properties .

PFAS vs. Non-PFAS Analogs

- Chemical Inertness: this compound’s C-F bonds confer resistance to hydrolysis, oxidation, and biodegradation, unlike non-fluorinated analogs .

- Environmental and Health Implications : As a PFAS, it may pose persistence and bioaccumulation risks, contrasting with degradable analogs like methoxy- or methyl-substituted derivatives .

Amyloid Inhibition

Substituted triphenylbenzenes, particularly those with electron-withdrawing groups, inhibit amyloid fibril formation in proteins like lysozyme. For example:

- 1,3,5-Tris(4-fluorophenyl)benzene reduces amyloid aggregation by 60–70% via π-π stacking and hydrophobic interactions .

- The nitro analog shows similar efficacy but lower thermal stability, limiting its practical use .

Material Science Potential

- The perfluoro compound’s compatibility with fluorinated solvents (e.g., perfluorotributylamine) suggests utility in specialized coatings or electronic materials .

Biological Activity

Perfluoro-1,3,5-triphenylbenzene (PFTPB) is a fluorinated aromatic compound with a unique structure that imparts distinct chemical and biological properties. This article explores the biological activity of PFTPB, focusing on its interactions with biological systems, potential toxicity, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 630.23 g/mol. The compound features a highly fluorinated structure that contributes to its stability and hydrophobic characteristics. Its unique arrangement allows for significant π-electron delocalization, which is pivotal in its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 630.23 g/mol |

| LogP | 9.19 |

1. Toxicological Studies

Research indicates that PFTPB exhibits low acute toxicity in various biological models. However, its long-term exposure effects remain under investigation. A study highlighted the compound's potential to disrupt endocrine functions due to its structural similarity to other persistent organic pollutants (POPs) .

2. Cellular Interactions

PFTPB has been studied for its interactions with cellular membranes and proteins. Its lipophilic nature allows it to permeate cell membranes, raising concerns about bioaccumulation and long-term effects on cellular health. In vitro studies have shown that PFTPB can induce oxidative stress in mammalian cells, leading to apoptosis at higher concentrations .

3. Environmental Impact

As a fluorinated compound, PFTPB is resistant to biodegradation, posing environmental risks. It has been detected in various environmental matrices, including soil and water samples, indicating its persistence in ecosystems . The compound's bioaccumulation potential raises concerns regarding its effects on aquatic life and food chains.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of PFTPB on fish species revealed significant behavioral changes and physiological stress responses at sub-lethal concentrations. Fish exposed to PFTPB exhibited altered swimming patterns and increased cortisol levels, indicating stress .

Case Study 2: Endocrine Disruption

Another investigation focused on the endocrine-disrupting potential of PFTPB in amphibians. The results indicated that exposure to the compound led to developmental abnormalities and altered reproductive behaviors in tadpoles . These findings underscore the need for further research into the implications of PFTPB on wildlife health.

Q & A

Q. What established synthetic routes are available for preparing Perfluoro-1,3,5-triphenylbenzene, and how do reaction parameters influence yield and purity?

- Methodological Answer : Perfluorinated aromatic compounds are typically synthesized via halogen-exchange reactions using fluorinating agents like HF or SF₄ under controlled conditions. For this compound, a multi-step approach may involve:

Synthesis of 1,3,5-Triphenylbenzene : Cyclotrimerization of phenylacetylene derivatives using transition-metal catalysts (e.g., Fe or Ru) .

Fluorination : Full substitution of hydrogen atoms with fluorine using high-pressure fluorination or electrochemical methods.

Key parameters include temperature (to avoid decomposition), solvent polarity, and catalyst selection. Purity can be verified via NMR (¹⁹F and ¹H) and mass spectrometry.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms fluorination patterns. For example, XRD revealed restricted intramolecular rotation in a related triferrocenyl-substituted triphenylbenzene .

- ¹⁹F NMR : Identifies fluorine environments and quantifies substitution efficiency.

- UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions and aggregation behavior.

Cross-validation with computational models (e.g., DFT) is recommended to correlate experimental data with theoretical predictions .

Advanced Research Questions

Q. How can researchers optimize aggregation-induced emission (AIEE) in this compound derivatives for optoelectronic applications?

- Methodological Answer : AIEE arises from restricted molecular motion and suppressed π-π stacking. Strategies include:

Solvent Engineering : Use mixed solvents (e.g., CHCl₃/MeOH) to induce aggregation. In a related compound, this increased fluorescence quantum yield from 13% to 74% .

Structural Modifications : Introduce bulky substituents (e.g., ferrocenyl groups) to limit rotation and enhance rigidity .

Concentration-Dependent Studies : Monitor emission intensity changes to identify optimal aggregation thresholds.

Q. What computational approaches are suitable for analyzing the electronic structure and photophysical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps, charge distribution, and excited-state dynamics. Compare results with experimental UV-Vis and fluorescence data .

- Molecular Dynamics (MD) Simulations : Predict aggregation behavior and solvent interactions.

- Time-Dependent DFT (TD-DFT) : Analyzes excited-state transitions and validates AIEE mechanisms.

Q. How can researchers reconcile discrepancies between experimental and computational data for perfluorinated aromatic systems?

- Methodological Answer :

Error Analysis : Assess computational approximations (e.g., basis set limitations) and experimental conditions (e.g., solvent effects).

Sensitivity Testing : Vary parameters (e.g., dielectric constant in simulations) to match observed spectral shifts.

Multi-Method Validation : Combine XRD, spectroscopy, and DFT to resolve ambiguities. For example, XRD-confirmed molecular rigidity in a triphenylbenzene derivative validated DFT-predicted emission properties .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact .

- Storage : Keep at low temperatures (0–6°C) in airtight containers to prevent degradation .

- Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual fluorinating agents before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.